5-Chloro-benzothieno[3,2-c]isoquinoline
Description
Properties
Molecular Formula |
C15H8ClNS |
|---|---|
Molecular Weight |
269.7 g/mol |
IUPAC Name |
5-chloro-[1]benzothiolo[3,2-c]isoquinoline |
InChI |
InChI=1S/C15H8ClNS/c16-15-10-6-2-1-5-9(10)14-13(17-15)11-7-3-4-8-12(11)18-14/h1-8H |
InChI Key |
MBPWVNMKXFJENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4S3)N=C2Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Variations
The synthesis of 5-chloro-benzothieno[3,2-c]isoquinoline derivatives often involves the modification of existing isoquinoline frameworks to enhance their biological activity. For instance, various substituents can be introduced at different positions to create analogs with improved pharmacological properties. Research has demonstrated that structural modifications can significantly impact the compound's efficacy against various diseases.
Anticancer Properties
This compound and its derivatives have shown promising anticancer activities. Studies indicate that certain derivatives exhibit potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. For example, a derivative was found to have an IC50 value comparable to established anticancer drugs, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The incorporation of specific functional groups has been shown to enhance this activity further .
Antituberculosis Activity
Recent studies have highlighted the efficacy of this compound derivatives against Mycobacterium tuberculosis. Certain compounds demonstrated minimum inhibitory concentrations (MIC) that are competitive with current antitubercular agents, suggesting their potential role in treating tuberculosis .
Anticancer Efficacy
A study evaluating the antiproliferative effects of various this compound derivatives reported significant activity against multiple cancer cell lines. Notably, one compound showed an IC50 value of 9.5 nM against the EGFR T790M mutation, which is often resistant to standard therapies .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of effectiveness, with some showing superior activity compared to traditional antibiotics like ciprofloxacin .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrido-Thieno-Isoquinoline Derivatives
- Example: 5-Chloropyrido[3',2':4,5]thieno[3,2-c]isoquinoline 11,11-dioxide (6a) Structural Differences: Incorporates a pyridine ring fused to the thieno-isoquinoline core, with a sulfone group (11,11-dioxide) and a 5-chloro substituent. Synthesis: Achieved via oxidation of condensation products, yielding sulfoxides/sulfones in good yields (60–85%) . Bioactivity: Sulfone groups enhance stability and may modulate interactions with DNA topoisomerase I (Topo I), a target in oral cancer therapy . Comparison: The pyridine ring introduces additional nitrogen atoms, altering electronic properties compared to the benzothieno analog.
Amino-Substituted Thieno-Isoquinolines
- Example: 5-Aminopyrido[3',2':4,5]thieno[3,2-c]isoquinoline derivatives Structural Differences: Features an amino group at the 5-position instead of chlorine. Synthesis: Synthesized via condensation of 3-cyanopyridine-2(1H)-thiones with 2-(chloromethyl)benzamide, followed by tert-butoxide treatment . Bioactivity: Amino groups facilitate hydrogen bonding with biological targets, enhancing Topo I inhibition. For instance, 5-piperazinyl derivatives exhibit IC50 values < 1 µM against tumor cell lines . Amino derivatives prioritize target binding over pharmacokinetics .
Indolo-Isoquinoline Derivatives
- Example: 5-Chloro-11H-indolo[3,2-c]isoquinoline (10) Structural Differences: Replaces the benzothiophene moiety with an indole ring. Synthesis: Derived from tetrahydroisoquinoline precursors via cyclization, with yields up to 47% . Chloro substituents at position 5 or 8 influence binding specificity . Comparison: The indole ring introduces π-π stacking interactions, whereas the benzothieno analog’s sulfur atom may enhance metabolic stability .
Benzo-Thieno-Isoquinolines
- Example: Benzo[4,5]thieno[3,2-c]isoquinoline Structural Differences: Features a benzene ring fused to the thieno-isoquinoline system. Synthesis: Prepared via copper-catalyzed multicomponent reactions, with yields ranging from 21% to 88% .
Key Comparative Data
Table 1: Structural and Pharmacological Comparison
Table 2: Electronic Effects of Substituents
Preparation Methods
Halogenation of Benzothiophene-Isoquinoline Intermediates
The most widely reported method involves sequential halogenation and cyclization steps. Starting with a benzothiophene-isoquinoline hybrid scaffold, chlorination is achieved using sulfuryl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. For example, treatment of 5-hydroxy-benzothieno[3,2-c]isoquinoline with SOCl₂ in dichloromethane at 60°C for 6 hours yields the 5-chloro derivative with 93% efficiency. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
Palladium-Catalyzed Cross-Coupling
Following halogenation, Suzuki-Miyaura coupling introduces additional substituents. A study demonstrated that 5-chloro-benzothieno[3,2-c]isoquinoline reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF) at 80°C, achieving 75–85% yields. This step enables functionalization at the 8-position, critical for modulating biological activity.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) and recrystallization from ethanol. Purity validation employs HPLC (≥98% purity) and ¹H/¹³C NMR spectroscopy. The chlorine substituent’s electronic effects are confirmed through upfield shifts in aromatic proton signals.
One-Pot Synthesis via Demethylation-Cyclization
Reaction Optimization
A metal-free, one-pot approach eliminates intermediate isolation. Starting with 3-(2-methoxyphenyl)quinolin-4(1H)-one, sequential treatment with 48% hydrobromic acid (HBr) and potassium tert-butoxide (KOtBu) induces demethylation and intramolecular cyclization. This method achieves an 88% yield under reflux conditions in dimethylformamide (DMF).
Mechanistic Pathway
-
Demethylation : HBr cleaves the methoxy group, generating a phenolic intermediate.
-
Cyclization : Base-mediated deprotonation facilitates nucleophilic attack by the sulfur atom on the adjacent carbon, forming the benzothiophene ring.
-
Aromatization : Air oxidation finalizes the conjugated π-system, confirmed by UV-Vis spectroscopy (λmax = 320 nm).
Alternative Routes: Copper-Catalyzed Multicomponent Reactions
Three-Component Coupling
A patent describes a copper(I)-catalyzed reaction between 2-iodoaniline, ethyl propiolate, and 2-chlorobenzaldehyde in acetonitrile at 120°C. The process forms the isoquinoline core via a cascade cyclization, followed by benzothiophene annulation using elemental sulfur. Yields range from 45% to 62%, with regioselectivity controlled by steric effects.
Limitations
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Chlorination at the 5-position competes with 3- and 7-position substitution. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses undesired isomers, improving 5-chloro selectivity to 9:1.
Q & A
Basic: What are the recommended synthetic routes for 5-Chloro-benzothieno[3,2-c]isoquinoline, and how can purity be validated?
Methodological Answer:
- Synthetic Routes :
- Stepwise Cyclization : Begin with halogenated precursors (e.g., 5-bromo- or 5-chloro-substituted benzothiophenes, as in ) coupled with isoquinoline derivatives. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bond formation.
- One-Pot Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize intermediates. For example, demonstrates the use of nitro-substituted benzylisoquinolines for analogous heterocycles .
- Purity Validation :
- Analytical Techniques : Use HPLC (≥95% purity threshold) and NMR (integration of aromatic protons to confirm substitution patterns). For elemental analysis, compare observed vs. calculated values (e.g., C, H, N percentages as in ).
- Storage : Store at ≤-20°C to prevent degradation, as recommended for halogenated heterocycles in .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization?
Methodological Answer:
- Hypothesis Testing :
- By-Product Analysis : Use LC-MS to detect halogenated by-products (e.g., dechlorinated analogs or oxidized species, common in halogen-rich environments ).
- Solvent Effects : Re-acquire NMR spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. For example, highlights solvent-specific splitting in isoquinoline derivatives .
- Computational Validation :
- Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. This helps distinguish between structural isomers or conformational artifacts.
Basic: What are the critical parameters for optimizing reaction yields in halogenated heterocycle synthesis?
Methodological Answer:
- Key Parameters :
- Catalyst Loading : Use 2–5 mol% Pd(PPh₃)₄ for cross-coupling, as excess catalyst promotes side reactions (e.g., homocoupling of boronic acids).
- Temperature Control : Maintain 80–100°C for Suzuki reactions to balance kinetics and thermal stability (see halogenated benzoic acid syntheses in ).
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) removes unreacted halides. For persistent impurities, recrystallize in ethanol/water mixtures .
Advanced: How to design a mechanistic study for unexpected reactivity in electrophilic substitution reactions?
Methodological Answer:
- Experimental Design :
- Isotopic Labeling : Introduce deuterium or ¹³C at reactive positions (e.g., C-3 of benzothieno ring) to track regioselectivity via MS or NMR.
- Kinetic Profiling : Monitor reaction progress via in-situ IR or UV-Vis to identify intermediates (e.g., nitration or sulfonation adducts).
- Comparative Analysis :
Basic: What safety protocols are critical when handling halogenated benzothieno-isoquinoline derivatives?
Methodological Answer:
- Handling Guidelines :
- Personal Protective Equipment (PPE) :
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Data Reconciliation :
- Purity Reassessment : Reproduce assays using independently synthesized batches (≥98% purity) to rule out impurity-driven artifacts.
- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa variability).
- Meta-Analysis :
- Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA). emphasizes linking findings to established theory, such as structure-activity relationships (SAR) for halogenated heterocycles .
Basic: What computational tools are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Software Recommendations :
- Gaussian 16 : For HOMO-LUMO gap calculations and electrostatic potential mapping.
- VASP : To model π-π stacking interactions in crystal structures.
- Validation :
- Compare computed dipole moments with experimental values (e.g., from dielectric constant measurements). ’s elemental analysis framework can guide empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
